molecular formula C12H16O B2815813 (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol CAS No. 1820580-05-9

(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No. B2815813
CAS RN: 1820580-05-9
M. Wt: 176.259
InChI Key: UAUSFZLVYDLYSY-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol, also known as (-)-cis-3-(2-methylpropyl)-2,3-dihydro-1H-inden-1-ol, is a chiral compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals

K. Meilert, G. Pettit, and P. Vogel (2004) described the synthesis of spiroketals from 2,2'-methylenebis[furan], leading to compounds with potential cytotoxicity toward cancer cell lines, highlighting the role of spiroketal structures in drug development (Meilert, Pettit, & Vogel, 2004).

Potential Anti-inflammatory Agents

Research by H. Sheridan et al. (2009) explored diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol for their anti-inflammatory activity, suggesting new avenues for anti-inflammatory therapy (Sheridan et al., 2009).

Synthesis and Molecular Structure

The work of Ludovic Vieille-Petit, B. Therrien, and G. Süss-Fink (2004) on the synthesis and coordination chemistry of 2,3,4,7-Tetrahydro-1H-inden-2-ol showcases its utility in developing new materials with specific molecular structures (Vieille-Petit, Therrien, & Süss-Fink, 2004).

Acute Toxicity and Cytotoxicity Assessment

A study by Bruno Ivo Pelizaro et al. (2019) assessed the acute toxicity and cytotoxicity of fluorescent markers derived from industrial waste, indicating the importance of evaluating environmental and health impacts of new chemical applications (Pelizaro et al., 2019).

Polymorphism in Pharmaceutical Compounds

F. Vogt, G. Williams, Matthew N. R. Johnson, and R. Copley (2013) characterized polymorphic forms of a pharmaceutical compound, demonstrating the relevance of molecular structure analysis in drug formulation and development (Vogt et al., 2013).

properties

IUPAC Name

(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11/h3-6,8,11-13H,7H2,1-2H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUSFZLVYDLYSY-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol

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